molecular formula C18H25N3O3 B14946292 Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[(cyclohexyl)(methyl)amino]-

Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[(cyclohexyl)(methyl)amino]-

Cat. No.: B14946292
M. Wt: 331.4 g/mol
InChI Key: PGAIYGYKIWKRPS-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide is a complex organic compound characterized by its cyano and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide

InChI

InChI=1S/C18H25N3O3/c1-21(14-7-5-4-6-8-14)12-18(22)20-15-10-17(24-3)16(23-2)9-13(15)11-19/h9-10,14H,4-8,12H2,1-3H3,(H,20,22)

InChI Key

PGAIYGYKIWKRPS-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1C#N)OC)OC)C2CCCCC2

Origin of Product

United States

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